2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound is a quinoline-based derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural elements include:
- 6-Ethoxy group: A methoxy derivative with an ethyl chain at the 6th position, which may improve solubility compared to shorter alkoxy chains while retaining lipophilicity .
- N-Phenylacetamide side chain: Linked to the 1st position of the quinoline, this moiety contributes to hydrogen-bonding interactions and modulates pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-11-13-24-23(15-21)27(31)25(35(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNDZNQGAUIPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl and ethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the literature:
Key Structural and Functional Insights:
Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound provides greater steric shielding compared to 4-chlorobenzenesulfonyl (Analog 1) and unsubstituted benzenesulfonyl (Analog 2). This could reduce off-target interactions in biological systems .
6th Position Substituents :
- Ethoxy (target) vs. ethyl (Analogs 1–2): The ethoxy group’s oxygen atom may improve aqueous solubility via polar interactions, whereas ethyl groups prioritize lipophilicity and membrane permeability .
Acetamide Modifications: N-Phenyl (target) vs. N-(4-chlorophenyl) (Analog 2): The absence of a chloro substituent in the target compound’s acetamide may reduce toxicity risks associated with halogenated aromatics .
Biological Activity Trends :
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects.
Structural Characteristics
The compound features a quinoline core that is known for its diverse biological activities. The presence of a sulfonamide group enhances its reactivity and interaction with biological targets. The specific structural components include:
- Quinoline ring : Contributes to the compound's pharmacological properties.
- Sulfonamide moiety : Known for its role in enzyme inhibition.
- Ethoxy group : May influence solubility and bioavailability.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes. For instance, sulfonamides are known inhibitors of carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases. In studies involving related compounds, IC50 values for hCA II and hCA IX isoforms ranged from 2.6 to 598.2 nM, demonstrating potent inhibition potential .
| Enzyme | IC50 Range (nM) |
|---|---|
| hCA II | 2.6 - 598.2 |
| hCA IX | 16.1 - 321 |
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives has been well-documented. Compounds structurally similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of related compounds has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). One study found that a derivative exhibited an IC50 of 3.96 µM against MCF-7 cells, inducing apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.96 |
| Caco-2 | 5.87 |
Case Studies
- Inhibition Studies : A series of sulfonamide derivatives were synthesized and their inhibitory effects on carbonic anhydrase isoforms were evaluated. The results indicated that modifications in the sulfonamide structure could lead to enhanced inhibitory activity.
- Anticancer Evaluation : A study focused on the cytotoxic effects of related compounds on MCF-7 cells showed significant growth inhibition at varying concentrations, suggesting the potential for these compounds in cancer therapy.
- Antimicrobial Testing : Compounds were tested against common pathogens using diffusion methods, revealing promising results comparable to standard antibiotics like amoxicillin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
